N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide
Description
N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide is a complex organic compound that incorporates a quinoline moiety, a phenylprop-2-enyl group, and a methoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-32-19-10-5-9-18(15-19)26(31)29-23(13-12-17-7-3-2-4-8-17)21-16-22(27)20-11-6-14-28-24(20)25(21)30/h2-16,23,30H,1H3,(H,29,31)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDIVLDQHNVZLB-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C=CC2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NC(/C=C/C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 5-chloro-8-hydroxyquinoline moiety: This can be achieved by reacting 8-hydroxyquinoline with chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the phenylprop-2-enyl group: This involves the reaction of cinnamaldehyde with appropriate reagents to form the desired enyl group.
Coupling of the quinoline and enyl groups: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the quinoline and enyl groups.
Formation of the methoxybenzamide group: This can be synthesized by reacting 3-methoxybenzoic acid with amines under appropriate conditions.
Final coupling: The final step involves coupling the methoxybenzamide group with the quinoline-enyl intermediate using suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler compound with similar biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
4-Hydroxy-2-quinolones: Compounds with diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
